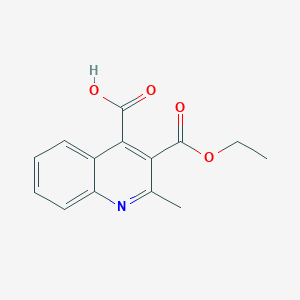

3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC11125943

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO4 |

|---|---|

| Molecular Weight | 259.26 g/mol |

| IUPAC Name | 3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H13NO4/c1-3-19-14(18)11-8(2)15-10-7-5-4-6-9(10)12(11)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) |

| Standard InChI Key | MUPDKNWFYGMNQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 3-(ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is C₁₄H₁₃NO₄, with a molecular weight of 265.26 g/mol. Its IUPAC name derives from the quinoline backbone substituted at positions 2, 3, and 4. Key structural features include:

-

A methyl group at position 2, enhancing steric and electronic effects on the quinoline ring.

-

An ethoxycarbonyl group (-COOCH₂CH₃) at position 3, introducing ester functionality that can influence solubility and reactivity.

-

A carboxylic acid group (-COOH) at position 4, enabling hydrogen bonding and salt formation .

The compound’s structure is corroborated by spectroscopic data from analogous quinoline-4-carboxylic acids. For example, nuclear magnetic resonance (NMR) spectroscopy of 3-hydroxy-2-methylquinoline-4-carboxylic acid reveals distinct aromatic proton signals between δ 7.5–8.5 ppm and characteristic shifts for methyl (δ ~2.6 ppm) and carboxylic acid (δ ~12 ppm) groups . Similar patterns are expected for the ethoxycarbonyl derivative, with additional signals for the ethoxy group (δ ~1.3 ppm for CH₃ and δ ~4.2 ppm for CH₂) .

Synthesis and Reaction Pathways

The synthesis of 3-(ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid can be inferred from methods used for structurally related compounds. Two primary approaches dominate the literature:

Pfitzinger Reaction with Post-Modification

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin derivatives with ketones in alkaline conditions . For example, Zhou et al. (2018) demonstrated that reacting N,N-dimethylenaminones with substituted isatins in ethanol in the presence of trimethylsilyl chloride (TMSCl) yields quinoline-4-carboxylic esters . Adapting this method:

-

Isatin reacts with methyl ketones (e.g., acetone) under basic conditions to form a quinoline intermediate.

-

Esterification of the 3-hydroxy group (if present) with ethyl chloroformate introduces the ethoxycarbonyl moiety.

-

Acid hydrolysis or oxidative workup ensures the retention of the carboxylic acid group at position 4 .

This method achieves yields exceeding 80% under optimized conditions (60–90°C, 5–12 hours) .

Direct Condensation with Halogenated Acetone

Historical patents describe the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids via condensation of isatic acid salts with chloracetone in the presence of alkaline-earth hydroxides . For the target compound, this pathway can be modified:

-

Isatin is treated with sodium hydroxide to form the sodium salt of isatic acid.

-

Reaction with chloroacetone in a calcium hydroxide slurry at 70–90°C yields 2-methyl-3-hydroxyquinoline-4-carboxylic acid.

-

Esterification with ethanol in the presence of thionyl chloride (SOCl₂) converts the 3-hydroxy group to an ethoxycarbonyl group .

This method, though older, offers scalability and avoids harsh solvents, aligning with green chemistry principles .

Physicochemical Properties

While experimental data for the exact compound are sparse, extrapolation from analogs provides insights:

The ethoxycarbonyl group’s electron-withdrawing nature reduces the electron density of the quinoline ring, potentially altering photophysical properties such as fluorescence quantum yield .

Analytical Characterization

Robust characterization is essential for quality control and structural verification:

-

High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 265.0845 [M+H]⁺.

-

¹H NMR (DMSO-d₆): δ 1.33 (t, 3H, -OCH₂CH₃), δ 2.68 (s, 3H, -CH₃), δ 4.25 (q, 2H, -OCH₂CH₃), δ 7.6–8.5 (m, 4H, aromatic), δ 12.1 (s, 1H, -COOH) .

-

¹³C NMR: δ 14.1 (-OCH₂CH₃), 21.8 (-CH₃), 61.2 (-OCH₂CH₃), 118–150 (aromatic carbons), 166.5 (-COOH), 169.8 (-COOCH₂CH₃) .

Challenges and Future Directions

Current limitations include the lack of direct pharmacological data and scalable synthetic routes. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume